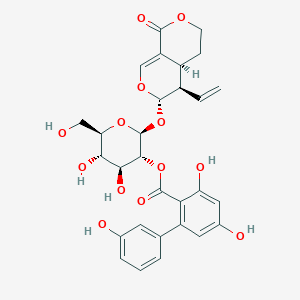
苦马草素
描述
龙胆苦苷是一种齐墩果烷型糖苷 ,以其强烈的苦味而闻名。它是龙胆根的主要成分,传统上被用作治疗消化系统疾病的草药。 该化合物的苦味使其成为在各种情况下测量苦味的宝贵科学参考 .
科学研究应用
龙胆苦苷的多种应用包括:
医学: 它通过抑制拓扑异构酶 I 表现出抗利什曼原虫活性。
生物学: 研究人员正在探索其对细胞过程的影响。
化学: 其独特的结构激发了合成研究。
工业: 苦味原理在食品和饮料配方中得到应用。
作用机制
龙胆苦苷的作用涉及分子靶点和途径。需要进一步的研究来阐明其确切的机制,但它可能影响细胞信号通路。
生化分析
Biochemical Properties
Amarogentin plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, amarogentin activates the bitter taste receptor TAS2R50 in humans . This interaction is essential for its role in taste perception and potential therapeutic applications.
Cellular Effects
Amarogentin exhibits a range of effects on different cell types and cellular processes. In liver cells, it has been shown to delay the formation of liver fibrosis by decreasing levels of alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and hydroxyproline . Amarogentin also increases the levels of albumin, cyclic guanosine monophosphate, glutathione peroxidase, and superoxide dismutase, indicating its antioxidative properties . In neuronal cells, amarogentin improves survival rates under oxidative stress and enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase .
Molecular Mechanism
The molecular mechanism of amarogentin involves several pathways. It inhibits topoisomerase I, which prevents DNA replication and transcription, leading to its anti-tumor effects . Amarogentin also activates the bitter taste receptor TAS2R50, which is involved in taste perception . Additionally, it has been shown to downregulate α-smooth muscle actin and transforming growth factor-β1 levels, which are crucial for its hepatoprotective effects . The compound also reduces the levels of phosphorylated extracellular regulated protein kinases, c-Jun N-terminal kinase, and p38, indicating its role in suppressing the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amarogentin have been observed to change over time. Studies have shown that amarogentin remains stable and effective over extended periods when administered to mice . It delays the formation of liver fibrosis and exhibits long-term antioxidative properties
Dosage Effects in Animal Models
The effects of amarogentin vary with different dosages in animal models. In diabetic rats, amarogentin dose-dependently attenuates hyperglycemia and improves glucose homeostasis . It also decreases insulin resistance and increases insulin sensitivity in type 2 diabetic rats
Metabolic Pathways
Amarogentin is involved in several metabolic pathways. It is biosynthesized through a polyketide-type pathway, involving three units of acetyl-CoA and one unit of 3-hydroxybenzoyl-CoA . This pathway is crucial for the formation of its biphenylcarboxylic acid moiety . Amarogentin also interacts with enzymes such as topoisomerase I and proteins involved in the mitogen-activated protein kinase signaling pathway .
Transport and Distribution
The transport and distribution of amarogentin within cells and tissues involve various transporters and binding proteins. In neuronal cells, amarogentin enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase, indicating its distribution to cellular compartments involved in antioxidative stress . Detailed studies on the specific transporters and binding proteins involved in its distribution are needed.
Subcellular Localization
Amarogentin’s subcellular localization is crucial for its activity and function. In neuronal cells, it localizes to compartments involved in antioxidative stress, such as mitochondria and the cytoplasm This localization is essential for its role in enhancing the activities of antioxidative enzymes and protecting cells from oxidative damage
准备方法
a. 合成路线
龙胆苦苷的生物合成涉及聚酮类途径。具体来说,它是从三个乙酰辅酶 A 单元和一个 3-羟基苯甲酰辅酶 A 单元形成的。 值得注意的是,联苯羧酸部分是由早期莽草酸途径中间体合成的,这与肉桂酸或苯甲酸途径不同 .
b. 工业生产
虽然天然来源可以提供龙胆苦苷,但由于其极端的苦味,工业生产方法并不常见。从龙胆根中提取仍然是一种可行的方法。
相似化合物的比较
虽然龙胆苦苷以其极端的苦味而著称,但其他齐墩果烷型糖苷(例如龙胆苦甙)具有相似的特性。龙胆苦苷的独特结构使其与众不同。
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVHQOUSDWAPQ-WTONXPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029787 | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-84-8 | |
| Record name | Amarogentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amarogentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMAROGENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amarogentin exert its anti-cancer effects?
A1: Research suggests that amarogentin exhibits anti-cancer effects through multiple mechanisms, including:
- Induction of Apoptosis: Amarogentin has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines, including gastric cancer cells [, , ] and liver cancer cells [, ].
- Cell Cycle Arrest: Studies indicate that amarogentin can induce cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells. This effect has been observed in gastric cancer cells [].
- Inhibition of Angiogenesis: Amarogentin has demonstrated the ability to suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was observed in liver cancer cells after insufficient radiofrequency ablation [].
- Modulation of Signaling Pathways: Amarogentin has been reported to modulate key signaling pathways involved in cancer cell growth and survival, including:
- PI3K/Akt/mTOR Pathway: Amarogentin treatment led to the downregulation of mTOR, p-PI3K, PI3K, p-Akt, and Akt proteins in gastric cancer cells [].
- Notch Signaling Pathway: Amarogentin repressed stemness in lung cancer cells by diminishing the expression of DLL4, NICD, and Hes1 proteins [].
- p53 Pathway: Amarogentin upregulated p53 expression in liver cancer cells, potentially contributing to its pro-apoptotic effects [].
Q2: What are the downstream effects of amarogentin on osteoblast differentiation?
A2: Amarogentin has been shown to promote osteoblast differentiation, which is essential for bone formation, through the modulation of the Nrf-2/MAPK/ERK signaling pathway. This effect was observed in a rat model of estrogen-deficiency-induced osteoporosis [].
Q3: How does amarogentin exhibit anti-inflammatory activity?
A3: Research suggests that amarogentin can alleviate osteoarthritis by:
- Regulating Chondrocyte Proliferation and Autophagy: Amarogentin reversed the interleukin-1β-induced attenuation of chondrocyte proliferation and promoted autophagy [].
- Activating the AMPK/SIRT1 Pathway: Amarogentin treatment restored the expression of p-AMPK/AMPK and SIRT1 proteins, which are involved in regulating cellular energy homeostasis and inflammation [].
Q4: What is the role of amarogentin in platelet activation?
A4: Amarogentin has been found to inhibit platelet activation induced by collagen, potentially through the inhibition of the PLCγ2-PKC cascade and MAPK pathway [].
Q5: What is the molecular formula and weight of amarogentin?
A5: The molecular formula of amarogentin is C29H36O13, and its molecular weight is 592.59 g/mol.
Q6: How does the presence of other compounds in traditional herbal decoctions affect amarogentin content?
A6: Studies on the compatibility of amarogentin in traditional herbal decoctions, such as Taohe Chengqi Decoction, suggest that the presence of certain compounds, particularly Rheum palmatum L. and Nitrum, can significantly impact the stability and content of amarogentin []. This highlights the importance of considering compatibility issues when formulating amarogentin-containing herbal preparations.
Q7: Does amarogentin exhibit any catalytic activity?
A7: While amarogentin is not known to possess direct catalytic properties, its interaction with specific enzymes, such as topoisomerase I in Leishmania donovani, highlights its potential as an enzyme inhibitor [].
Q8: Have computational methods been used to study the interactions of amarogentin with its targets?
A8: Yes, molecular docking studies have been employed to investigate the binding interactions of amarogentin with potential target proteins. For instance, molecular docking analysis was used to assess the binding efficiencies of various iridoids, including amarogentin, to the active site of the human CYP3A4 enzyme [].
Q9: Is there any information available on the SAR of amarogentin and its derivatives?
A9: While detailed SAR studies on amarogentin are limited in the provided literature, the development of a monoclonal antibody (MAb 1E9) with high specificity for amarogentin suggests that subtle structural modifications can significantly impact its binding affinity and recognition []. This highlights the potential for future SAR studies to optimize the pharmacological properties of amarogentin derivatives.
Q10: What are the challenges associated with the formulation of amarogentin for therapeutic use?
A10: Amarogentin, like many naturally occurring compounds, presents formulation challenges due to factors such as:
Q11: What is known about the pharmacokinetic profile of amarogentin?
A11: Pharmacokinetic studies in rabbits have shown that amarogentin is characterized by rapid clearance from the systemic circulation and a wide volume of distribution [].
Q12: What in vitro models have been used to study the effects of amarogentin?
A12: Various in vitro models have been employed to investigate the biological activities of amarogentin, including:
- Cancer Cell Lines: Human gastric cancer cell lines (e.g., SNU-16) [, ] and liver cancer cell lines (e.g., HepG2, Huh7) [, ]
- Osteoblast Cells: Rat bone tissues [] and MG63 human osteoblasts []
- Chondrocytes: Interleukin-1β-treated chondrocytes []
- Human Mast Cells: LAD-2 cells []
- Keratinocytes: HaCaT keratinocytes [, ]
- Yeast: K6001 yeast []
- PC12 Cells: Rat pheochromocytoma cells []
Q13: What animal models have been used to evaluate the efficacy of amarogentin?
A13: Several animal models have been utilized to assess the in vivo effects of amarogentin, including:
- Rodent Models of Osteoporosis: Bilaterally ovariectomized rats were used to induce estrogen-deficiency-induced osteoporosis [].
- Mouse Models of Liver Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice []
- Mouse Models of Liver Carcinogenesis: Carbon tetrachloride (CCl4)/N-nitrosodiethylamine (NDEA)-induced liver carcinogenesis in mice [, ]
- Xenograft Mice Models: Nude mice xenograft models have been used to evaluate the in vivo antitumor effects of amarogentin [, ].
- Hamster Model of Leishmaniasis: Hamsters infected with Leishmania donovani []
Q14: What analytical techniques have been employed to quantify amarogentin?
A14: Several analytical methods have been used to determine the content of amarogentin in various samples, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, has been widely employed to quantify amarogentin in plant extracts and formulations [, , , , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used to determine the content of amarogentin and other secoiridoids in Swertia species [, , ].
- Ultra-Fast Liquid Chromatography (UFLC): UFLC, a faster and more efficient variant of HPLC, has been utilized to estimate amarogentin content in Swertia chirayita samples [].
- Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific indirect competitive ELISA (icELISA) has been developed using a monoclonal antibody (MAb 1E9) against amarogentin []. This immunoassay provides a rapid and efficient alternative to chromatographic methods for the quantification of amarogentin.
Q15: Does amarogentin interact with drug-metabolizing enzymes?
A16: Yes, research suggests that amarogentin can induce the expression of CYP3A4, a key drug-metabolizing enzyme, in HepG2 cells []. This finding highlights the potential for amarogentin to influence the metabolism of co-administered drugs.
Q16: Are there any other plant species that can serve as alternative sources of amarogentin?
A16: Yes, besides Swertia chirayita, which is a primary source of amarogentin, several other Swertia species have been identified as potential alternative sources, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


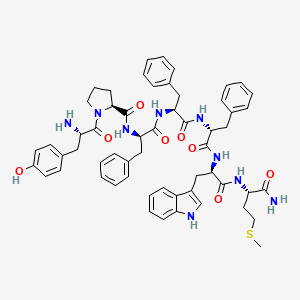
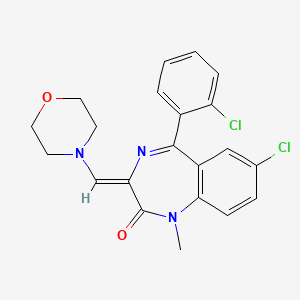
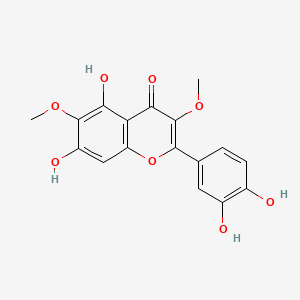
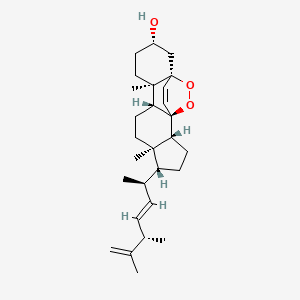


![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)

![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)
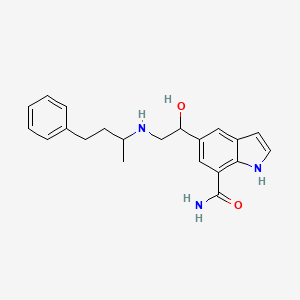
![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)

![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)
